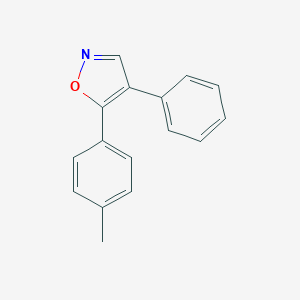![molecular formula C18H19N3O2S B493807 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide](/img/structure/B493807.png)
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 3-methylphenoxyethylthio group and the acetamide moiety. Common reagents used in these reactions include phenols, thiols, and acylating agents. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
化学反応の分析
Types of Reactions
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
科学的研究の応用
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(1-hydroxyethyl)benzimidazole: Known for its antimicrobial properties.
2-(2-([2-(3-methylphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)acetic acid: Similar structure but different functional groups.
Uniqueness
2-[2-[2-(3-Methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications .
特性
分子式 |
C18H19N3O2S |
|---|---|
分子量 |
341.4g/mol |
IUPAC名 |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-13-5-4-6-14(11-13)23-9-10-24-18-20-15-7-2-3-8-16(15)21(18)12-17(19)22/h2-8,11H,9-10,12H2,1H3,(H2,19,22) |
InChIキー |
LOHSONKCPLSJEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N |
正規SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[1,1'-Biphenyl]-4-yl-2-methoxyethanone](/img/structure/B493740.png)


![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B493747.png)

